molecular formula C22H22N3NaO6S B13769918 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 72829-42-6

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B13769918
CAS No.: 72829-42-6
M. Wt: 479.5 g/mol
InChI Key: YFJNHAXGNHFBTF-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of amino groups and the acetylation of cyclohexylamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in staining techniques and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Nuclear Fast Red: Another anthracene derivative used in staining techniques.

    Alizarin Red S: A compound used for similar applications in biological assays.

    Methyl Red Sodium Salt: Employed in pH indicator solutions and staining.

Uniqueness

2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt stands out due to its specific structural features and the presence of both amino and acetylamino groups. This unique combination allows for diverse chemical reactivity and a broad range of applications in various fields.

Properties

CAS No.

72829-42-6

Molecular Formula

C22H22N3NaO6S

Molecular Weight

479.5 g/mol

IUPAC Name

sodium;4-[(4-acetamidocyclohexyl)amino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H23N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-5,10,12-13,25H,6-9,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1

InChI Key

YFJNHAXGNHFBTF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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